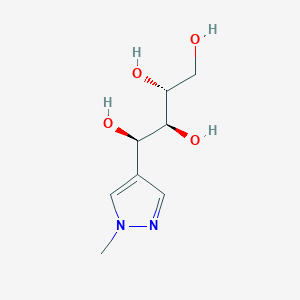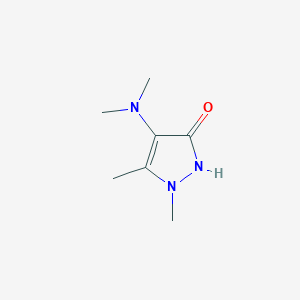
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid is a compound belonging to the azetidine class of chemicals. . The presence of the benzhydryl group and the amino acid functionality in this compound makes it a valuable compound for various synthetic and research purposes.
Métodos De Preparación
The synthesis of 3-Amino-1-benzhydryl-azetidine-3-carboxylic acid typically involves multiple steps. One common method starts with commercially available 1-benzhydrylazetidin-3-ol. This compound is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C to yield the desired product . This method is efficient and scalable, making it suitable for industrial production.
Análisis De Reacciones Químicas
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-benzhydryl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzhydryl group enhances its binding affinity to certain receptors or enzymes, while the azetidine ring provides structural rigidity. This combination allows the compound to effectively modulate biological pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:
3-Azetidinecarboxylic acid: Lacks the benzhydryl group, resulting in different chemical and biological properties.
1-Benzhydryl-3-azetidinamine: Similar structure but lacks the carboxylic acid functionality, affecting its reactivity and applications.
The unique combination of the benzhydryl group and the carboxylic acid functionality in this compound distinguishes it from other azetidine derivatives, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H18N2O2 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
3-amino-1-benzhydrylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C17H18N2O2/c18-17(16(20)21)11-19(12-17)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,18H2,(H,20,21) |
Clave InChI |
WKNHNVAZMHRORW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)



![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate](/img/structure/B12863093.png)

![(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12863096.png)

![6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)
![(3'-Hydroxy-5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12863109.png)


